molecular formula C23H19N3O5 B2556523 3-(4-methoxybenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 946246-63-5

3-(4-methoxybenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide

Cat. No. B2556523
M. Wt: 417.421
InChI Key: QIFIVLLCEATGSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the available starting materials and the desired route of synthesis. It’s important to note that the synthesis of complex organic molecules often requires careful planning and optimization to ensure the correct formation of bonds and to avoid unwanted side reactions .


Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its IUPAC name and the known structures of the functional groups it contains. The furo[3,2-b]pyridine group, for example, is a bicyclic ring system that is likely to contribute significantly to the compound’s overall shape and properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups it contains. For example, the amide group might be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The methoxy groups might undergo reactions typical of ethers, such as cleavage under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic rings might make it relatively insoluble in water but soluble in organic solvents. Its melting and boiling points would likely be relatively high due to the presence of the aromatic rings and the potential for pi-pi stacking interactions .

Scientific Research Applications

Novel Terpyridine-Skeleton Molecules

A study focused on novel terpyridine-skeleton molecules, highlighting their inhibition of tumor growth and metastasis by targeting topoisomerases. These molecules, containing a benzo[4,5]furo[3,2-b]pyridine core, were synthesized and evaluated for their biological activities. They were found to be effective as nonintercalative topoisomerase I and II dual catalytic inhibitors, showing potential in inducing apoptosis and G1 arrest in T47D human breast cancer cells with less DNA toxicity than etoposide. Additionally, these compounds significantly inhibited tumor growth in xenografted mice, suggesting their utility in cancer research and therapy (Kwon et al., 2015).

Thieno[2,3-b]pyridine and Furo[2,3-b]pyridine Derivatives

Another study synthesized and tested thieno[2,3-b]pyridines-2-carboxamides and furo[2,3-b]pyridines-2-carboxamides derivatives for their antiproliferative activity against the NCI-60 cell lines. A specific compound with a 3-methoxyphenylcarboxamide group showed significant activity, particularly against melanoma and breast cancer cell lines, demonstrating the potential of these chemical structures in anticancer drug development (Hung et al., 2014).

Chemical Modification and Analgesic Activity

Research on the chemical modification of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC) aimed to enrich the structural types of urea-based TRPV1 antagonists. By replacing the pyridine ring with different scaffolds, novel analogs were designed and synthesized, showing improved pharmacological profiles and suggesting the importance of structural modification in developing new therapeutics (Nie et al., 2020).

properties

IUPAC Name

3-[(4-methoxybenzoyl)amino]-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5/c1-29-15-11-9-14(10-12-15)22(27)26-20-19-18(8-5-13-24-19)31-21(20)23(28)25-16-6-3-4-7-17(16)30-2/h3-13H,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFIVLLCEATGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(OC3=C2N=CC=C3)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxybenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide

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